Cas no 2137895-47-5 (3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride)

3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2137895-47-5
- EN300-729081
- 3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride
- 3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride
-
- インチ: 1S/C11H10FNO4S/c1-2-16-9-5-3-4-8(6-9)10-7-11(17-13-10)18(12,14)15/h3-7H,2H2,1H3
- InChIKey: GVNRMABYFALPMD-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC(C2C=CC=C(C=2)OCC)=NO1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 271.03145714g/mol
- どういたいしつりょう: 271.03145714g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-729081-1.0g |
3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |
2137895-47-5 | 1g |
$2475.0 | 2023-05-26 | ||
Enamine | EN300-729081-0.1g |
3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |
2137895-47-5 | 0.1g |
$2178.0 | 2023-05-26 | ||
Enamine | EN300-729081-0.05g |
3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |
2137895-47-5 | 0.05g |
$2079.0 | 2023-05-26 | ||
Enamine | EN300-729081-0.25g |
3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |
2137895-47-5 | 0.25g |
$2277.0 | 2023-05-26 | ||
Enamine | EN300-729081-10.0g |
3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |
2137895-47-5 | 10g |
$10643.0 | 2023-05-26 | ||
Enamine | EN300-729081-5.0g |
3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |
2137895-47-5 | 5g |
$7178.0 | 2023-05-26 | ||
Enamine | EN300-729081-0.5g |
3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |
2137895-47-5 | 0.5g |
$2376.0 | 2023-05-26 | ||
Enamine | EN300-729081-2.5g |
3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |
2137895-47-5 | 2.5g |
$4851.0 | 2023-05-26 |
3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride 関連文献
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluorideに関する追加情報
3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl Fluoride: A Comprehensive Overview
The compound 3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride, with the CAS number 2137895-47-5, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structural features, which include a 1,2-oxazole ring system and a sulfonyl fluoride group. The presence of these functional groups endows the molecule with distinctive chemical properties, making it a valuable tool in various research and industrial applications.
The core structure of this compound revolves around the 1,2-oxazole ring, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This ring system is known for its aromaticity and stability, which are crucial for maintaining the integrity of the molecule under diverse chemical conditions. The substitution pattern on the oxazole ring further enhances its reactivity and selectivity. Specifically, the 3-position of the oxazole ring is substituted with a 3-ethoxyphenyl group, introducing additional electronic effects and steric hindrance that can influence the molecule's behavior in different chemical environments.
The sulfonyl fluoride group attached at the 5-position of the oxazole ring is another critical feature of this compound. Sulfonyl fluorides are well-known for their electrophilic sulfur atoms, which can participate in nucleophilic substitution reactions. This makes them valuable intermediates in organic synthesis, particularly in the construction of sulfonamides and other sulfur-containing compounds. The reactivity of the sulfonyl fluoride group can be modulated by the substituents on the oxazole ring, offering researchers a versatile platform for exploring novel chemical transformations.
Recent studies have highlighted the potential of 3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride in drug discovery and development. The molecule's unique combination of functional groups allows for precise control over its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. Researchers have demonstrated that this compound can serve as an effective precursor for generating bioactive molecules with tailored activities against various therapeutic targets.
In addition to its role in medicinal chemistry, this compound has found applications in materials science. The oxazole-based structure has been utilized in the synthesis of advanced polymers and coatings with enhanced thermal and mechanical properties. The sulfonyl fluoride group contributes to cross-linking reactions, enabling the creation of robust materials suitable for high-performance applications.
The synthesis of 3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride involves a multi-step process that typically begins with the preparation of the oxazole ring system. Various methods have been reported in the literature, including cyclization reactions involving aldehydes or ketones with amino alcohols or related compounds. The introduction of the sulfonyl fluoride group is often achieved through nucleophilic substitution or coupling reactions with appropriate sulfonating agents.
One area of active research is optimizing the synthetic routes to improve yield and reduce costs while maintaining high purity levels. Scientists are also exploring green chemistry approaches to minimize environmental impact during production processes.
In terms of characterization, this compound has been extensively studied using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies provide detailed insights into its molecular structure and conformational preferences.
The application potential of this compound extends to agrochemicals as well. Its ability to act as an efficient catalyst or precursor in pesticide formulations makes it an attractive candidate for developing environmentally friendly agricultural solutions.
In conclusion, 3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride stands out as a versatile and multifaceted chemical entity with promising applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to push boundaries in organic synthesis and materials development.
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